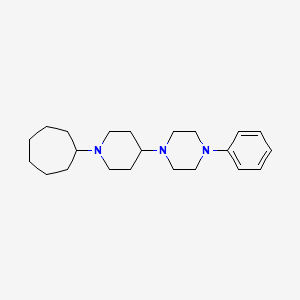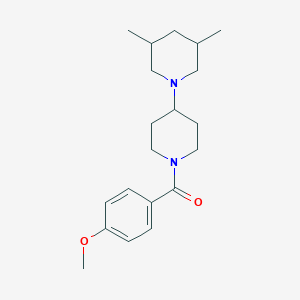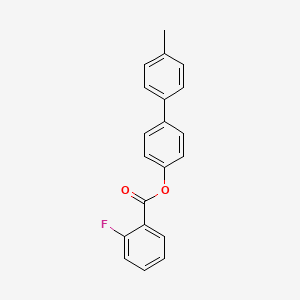methanone](/img/structure/B10884064.png)
[4-(Azepan-1-yl)piperidin-1-yl](3-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-AZEPANYL)PIPERIDINOMETHANONE: is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-AZEPANYL)PIPERIDINOMETHANONE typically involves multiple steps, starting with the preparation of the azepane and piperidine intermediates. These intermediates are then coupled with a chlorophenyl group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(1-AZEPANYL)PIPERIDINOMETHANONE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-AZEPANYL)PIPERIDINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1-AZEPANYL)PIPERIDINOMETHANONE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or receptors, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In the medical field, 4-(1-AZEPANYL)PIPERIDINOMETHANONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications, particularly in the treatment of neurological disorders or infectious diseases.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties can contribute to the advancement of various industrial processes and products.
Mécanisme D'action
The mechanism of action of 4-(1-AZEPANYL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide valuable insights into its potential therapeutic applications and help guide the development of new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-AZEPANYL)PIPERIDINOMETHANONE
- 4-(1-AZEPANYL)PIPERIDINOMETHANONE
- 4-(1-AZEPANYL)PIPERIDINOMETHANONE
Uniqueness
Compared to similar compounds, 4-(1-AZEPANYL)PIPERIDINOMETHANONE stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a drug candidate or a valuable intermediate in chemical synthesis.
Propriétés
Formule moléculaire |
C18H25ClN2O |
|---|---|
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H25ClN2O/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13H2 |
Clé InChI |
YEOIHFMCVQJYRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
methanone](/img/structure/B10883987.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)

![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)

